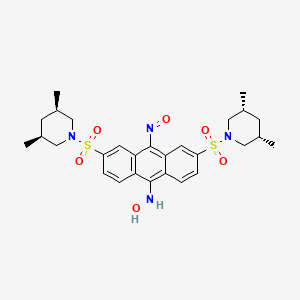

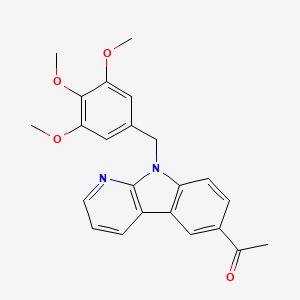

GlyH-101

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GlyH-101 ist ein potenter und selektiver Inhibitor des zystischen Fibrose-Transmembranleitfähigkeitsregulators (CFTR)-Chloridkanals. Es ist auch bekannt für seine reversible Hemmung des volumensensitiven, nach außen gerichteten Chloridkanals (VSORC). This compound hat eine signifikante antiproliferative Aktivität gezeigt und wird in der wissenschaftlichen Forschung häufig verwendet, da es CFTR-ähnliche Ströme und VSORC-Ströme hemmen kann .

Wissenschaftliche Forschungsanwendungen

GlyH-101 wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere bei der Untersuchung von Mukoviszidose und anderen Krankheiten, die mit dem Chloridionentransport zusammenhängen. Seine Anwendungen umfassen:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den CFTR-Chloridkanal selektiv und reversibel blockiert. Die Verbindung bindet an der extrazellulären Seite an die Kanalpore, was zu einer Veränderung der Strom-Spannungs-Beziehung des CFTR-Kanals führt. Diese Hemmung reduziert den Transport von Chloridionen über die Zellmembran, was bei Erkrankungen wie Mukoviszidose entscheidend ist .

Wirkmechanismus

Target of Action

GlyH-101, also known as CFTR Inhibitor II, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a chloride anion channel involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine . It plays a crucial role in transepithelial ion and fluid transport .

Mode of Action

This compound is a potent and reversible inhibitor of CFTR . It enters the CFTR pore from the extracellular side, changing the CFTR current-voltage relationship from linear to inwardly rectifying . This interaction with its target leads to the inhibition of CFTR chloride channel conductance .

Biochemical Pathways

The inhibition of CFTR by this compound affects various biochemical pathways. CFTR-mediated chloride and bicarbonate secretion play an important role in the respiratory and gastrointestinal systems . Therefore, the inhibition of CFTR can impact these systems significantly. Moreover, this compound has been shown to inhibit other types of Cl− channels and even affect mitochondrial function .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting that it can be absorbed and distributed in the body

Result of Action

This compound has been shown to have antiproliferative activity . It can suppress cell proliferation, block invasion and metastasis, and cause several cancer cell types to undergo apoptosis . In addition, it has been shown to induce a rapid increase in reactive oxygen species (ROS) levels and depolarize mitochondria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inhibitory potency of this compound is voltage-dependent, with a stronger inward rectification This suggests that the electrical environment of the cell can influence the action of this compound

Biochemische Analyse

Biochemical Properties

GlyH-101 interacts with the CFTR protein, a chloride anion channel . It selectively and reversibly blocks the CFTR channel . The CFTR protein is involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine .

Cellular Effects

This compound has been shown to have antiproliferative activity, inhibiting CFTR-like current and VSORC current . It has been found to suppress cell proliferation, block invasion and metastasis, and cause several cancer cell types to undergo apoptosis . In human colon HT-29 cancer cells, treatment with this compound resulted in cell necrosis and apoptosis, up-regulated ROS levels, activated the mitochondrial apoptosis pathway, and prompted arrest of the cell cycle in S phase .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the CFTR channel . It enters the CFTR pore from the extracellular side . This inhibition of the CFTR channel results in the suppression of cell proliferation, blockage of invasion and metastasis, and induction of apoptosis in several cancer cell types .

Metabolic Pathways

This compound is involved in the CFTR-mediated chloride and bicarbonate secretion pathways

Transport and Distribution

This compound is a cell-permeable compound , suggesting that it can be transported across cell membranes

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GlyH-101 beinhaltet die Herstellung einer Glycinhydrazidverbindung. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der öffentlichen Domäne nicht leicht verfügbar. Es ist bekannt, dass die Verbindung als Feststoff hergestellt wird und für experimentelle Anwendungen in Dimethylsulfoxid (DMSO) gelöst werden kann .

Industrielle Produktionsmethoden

Die Verbindung wird typischerweise in Forschungslaboren synthetisiert und von Chemieanbietern für wissenschaftliche Forschungszwecke geliefert .

Analyse Chemischer Reaktionen

Reaktionstypen

GlyH-101 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es die CFTR- und VSORC-Kanäle blockiert. Unter Standardlaborbedingungen beteiligt es sich typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Das übliche Reagenz, das mit this compound verwendet wird, ist Dimethylsulfoxid (DMSO), das verwendet wird, um die Verbindung für experimentelle Anwendungen zu lösen. Die Verbindung ist stabil, wenn sie bei -20 °C gelagert wird und sollte vor Licht geschützt werden, um ihre Wirksamkeit zu erhalten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von this compound mit seinen Zielkanälen gebildet wird, ist der inhibierte Zustand der CFTR- und VSORC-Kanäle. Diese Hemmung führt zu einer Verringerung des Chloridionentransports über Zellmembranen .

Vergleich Mit ähnlichen Verbindungen

GlyH-101 wird oft mit anderen CFTR-Inhibitoren wie CFTRinh-172 und Glibenclamide verglichen. Während alle diese Verbindungen CFTR hemmen, ist this compound einzigartig in seiner reversiblen Hemmung und seiner Fähigkeit, auch die VSORC-Leitfähigkeit zu hemmen. Diese duale Hemmung macht this compound zu einem wertvollen Werkzeug in der Forschung .

Ähnliche Verbindungen

CFTRinh-172: Ein weiterer potenter CFTR-Inhibitor, der jedoch die VSORC-Leitfähigkeit nicht hemmt.

Glibenclamide: Eine Sulfonylharnstoffverbindung, die CFTR hemmt, aber im Vergleich zu this compound eine andere Wirksamkeit und Spezifität aufweist.

Die einzigartigen Eigenschaften und die breite Anwendbarkeit von this compound in der Forschung machen es zu einer wichtigen Verbindung bei der Untersuchung des Chloridionentransports und verwandter Krankheiten.

Eigenschaften

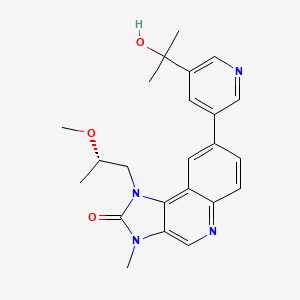

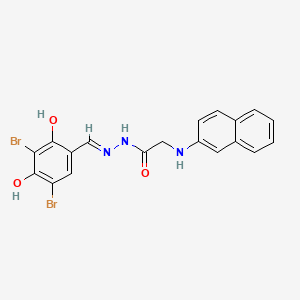

IUPAC Name |

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBDLOATEPYBSI-NUGSKGIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: GlyH-101 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, ]

ANone: this compound acts as an open-channel blocker, binding within the pore bottleneck of CFTR near the extracellular side. [, , ] This binding effectively occludes the channel, preventing chloride ion flow. [, ]

ANone: Yes, this compound exhibits voltage-dependent CFTR block with strong inward rectification. Its apparent inhibitory constant (Ki) increases from 1.4 μM at +60 mV to 5.6 μM at -60 mV. []

ANone: Inhibition of CFTR by this compound impacts various cellular processes, including:

- Reduction of fluid secretion in various epithelial tissues, such as airways, intestines, and sweat glands [, , ]

- Modulation of sphingolipid levels in airway smooth muscle and epithelial cells, potentially impacting airway hyperreactivity [, ]

- Alteration of cell membrane potential and intracellular chloride concentration, influencing cellular processes like quiescence [, ]

ANone: The molecular formula of this compound is C18H12Br2N4O3, and its molecular weight is 492.14 g/mol.

ANone: While the provided research papers do not include detailed spectroscopic data, they mention that this compound exists predominantly as a monovalent anion at physiological pH (6.5–8.0) and exhibits a water solubility of approximately 1 mM. [] Further spectroscopic analysis, such as NMR and mass spectrometry, can be performed to obtain detailed structural information.

ANone: The provided research papers primarily focus on the biological activity and effects of this compound and lack detailed information on its chemical stability. Further investigation is needed to evaluate its stability under different pH, temperature, and storage conditions.

ANone: this compound primarily acts as a reversible inhibitor of the CFTR chloride channel and does not exhibit inherent catalytic properties based on the provided research. []

ANone: Yes, molecular modeling studies have been conducted to understand the binding of this compound within the CFTR pore. [] These studies utilized homology models of CFTR based on the bacterial transporter Sav1866 and employed induced-fit docking techniques to predict the binding site and interactions of this compound.

ANone: The computational models accurately predicted a narrow region within the CFTR pore as the likely binding site for this compound. [] Furthermore, the models predicted that mutations of specific residues (e.g., Phe342 to alanine) within this region would significantly affect the binding affinity of this compound, which was subsequently confirmed by experimental mutagenesis studies. []

ANone: While detailed SAR studies are not explicitly described in the provided research, it is mentioned that N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents are crucial for the inhibitory potency of this compound. [] Further modifications to the glycine hydrazide scaffold could be explored to optimize its potency, selectivity, and pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)